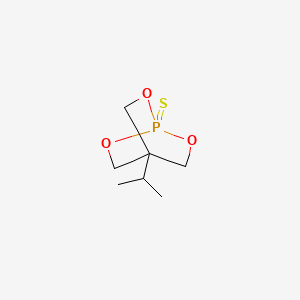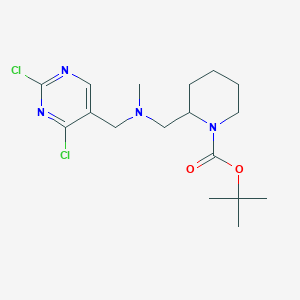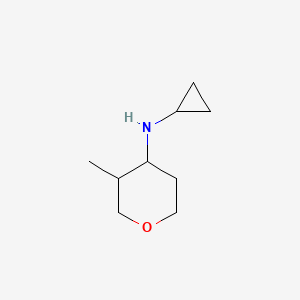
1-Benzyl-2-(3-chloropropyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-(3-chloropropyl)piperidine is a chemical compound that belongs to the piperidine class of organic compounds Piperidine is a six-membered heterocyclic amine containing one nitrogen atom This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a chloropropyl group attached to the piperidine ring
Méthodes De Préparation
The synthesis of 1-Benzyl-2-(3-chloropropyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with benzyl chloride, followed by the introduction of a chloropropyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
1-Benzyl-2-(3-chloropropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Benzyl-2-(3-chloropropyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It serves as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs for neurological disorders and other medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-(3-chloropropyl)piperidine involves its interaction with specific molecular targets and pathways. The benzyl group and the chloropropyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. For example, it may act as an inhibitor of cholinesterase enzymes by binding to the active site and preventing the breakdown of acetylcholine. This mechanism is of particular interest in the development of drugs for neurological disorders such as Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
1-Benzyl-2-(3-chloropropyl)piperidine can be compared with other similar compounds, such as:
1-Benzylpiperidine: Lacks the chloropropyl group, resulting in different chemical reactivity and biological activity.
2-(3-Chloropropyl)piperidine: Lacks the benzyl group, which affects its binding affinity and selectivity towards molecular targets.
1-(3-Chloropropyl)piperidine: Similar structure but without the benzyl group, leading to differences in its chemical and biological properties.
The uniqueness of this compound lies in the presence of both the benzyl and chloropropyl groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C15H22ClN |
|---|---|
Poids moléculaire |
251.79 g/mol |
Nom IUPAC |
1-benzyl-2-(3-chloropropyl)piperidine |
InChI |
InChI=1S/C15H22ClN/c16-11-6-10-15-9-4-5-12-17(15)13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2 |
Clé InChI |
ZAKIWTXZVZFZLG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)CCCCl)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)
![1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B13975027.png)








![6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)



